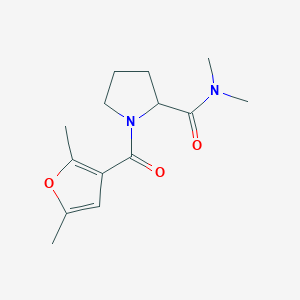
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as DMF-Py-2-carboxamide, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound is a pyrrolidine derivative that has shown promising results in various biochemical and physiological assays.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. In neurons, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to selectively modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials. This modulation can lead to the inhibition of neuronal activity and the reduction of pain sensation.
In cancer cells, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to induce apoptosis by activating caspase enzymes, which are responsible for the cleavage of cellular proteins and the initiation of the apoptotic process. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In neurons, this compound has been shown to reduce the firing rate of action potentials and the release of neurotransmitters, leading to the inhibition of pain sensation. In cancer cells, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide is its unique chemical structure and biological activity, which make it a promising lead compound for drug discovery programs. This compound is also relatively easy to synthesize and purify, making it suitable for large-scale production.
However, there are also some limitations to the use of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on different cell types and tissues. Another limitation is the potential toxicity of this compound, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide. One potential direction is the optimization of its chemical structure and biological activity for the development of novel drugs targeting various molecular targets. Another direction is the evaluation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Finally, the elucidation of its mechanism of action and the evaluation of its safety profile in preclinical studies are also important future directions for the development of this compound.
Synthesemethoden
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with N,N-dimethylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide as a white solid with a purity of over 95%. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. This modulation can potentially lead to the development of novel drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In drug discovery, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been used as a lead compound for the development of novel drugs targeting various molecular targets. Its unique chemical structure and biological activity make it a promising starting point for drug discovery programs.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-8-11(10(2)19-9)13(17)16-7-5-6-12(16)14(18)15(3)4/h8,12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQAUQVFEPTEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

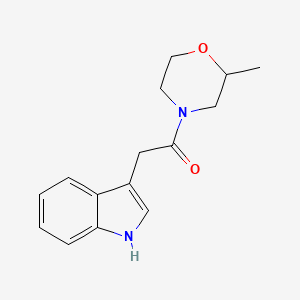
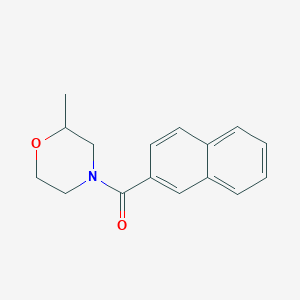
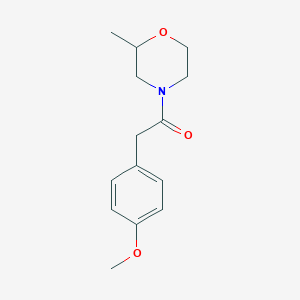
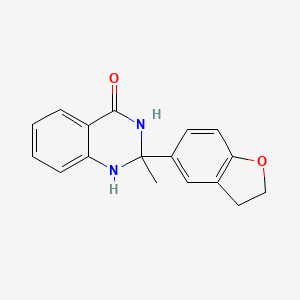
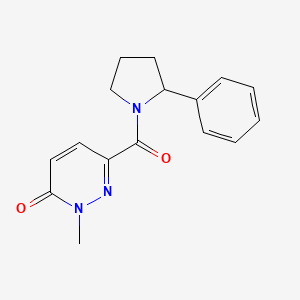
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)

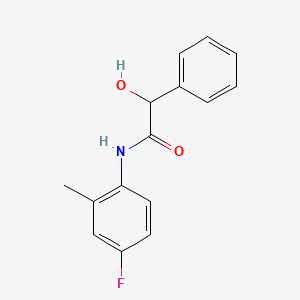
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
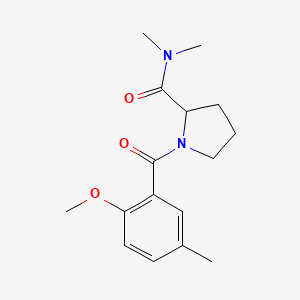
![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)